molecular formula C17H17N3O B2992901 1-benzyl-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941968-75-8

1-benzyl-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2992901
CAS No.: 941968-75-8
M. Wt: 279.343
InChI Key: RSQQUPHHXIFASN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

1-benzyl-3-(1-methyl-1H-indol-3-yl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the polymerization of tubulin, a protein that is crucial for cell division . This inhibition can lead to the disruption of microtubule dynamics, which is essential for maintaining cell structure and function. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, affecting their stability and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation . This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For example, it can activate caspases, which are enzymes that play a key role in the execution of apoptosis. Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, preventing its polymerization and thus disrupting microtubule formation . This binding interaction inhibits cell division, leading to cell cycle arrest at the G2/M phase. Additionally, this compound can inhibit specific enzymes, such as kinases, which are involved in signal transduction pathways. This inhibition can alter cellular responses to external stimuli and affect overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by other enzymes. The compound may also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may be directed to specific cellular compartments, such as the nucleus, through targeting signals or post-translational modifications. This localization is essential for its role in regulating cell division and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with benzyl isocyanate. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-2 and C-3 positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using acetyl chloride and aluminum chloride.

Major Products Formed:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of acylated indole derivatives.

Scientific Research Applications

1-Benzyl-3-(1-methyl-1H-indol-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    1-Methylindole-3-carboxaldehyde: Shares the indole core but differs in functional groups.

    3,3’-Diindolylmethane: Contains two indole units linked by a methylene bridge.

    Indole-3-acetic acid: A naturally occurring plant hormone with an indole structure.

Uniqueness: 1-Benzyl-3-(1-methyl-1H-indol-3-yl)urea is unique due to its specific combination of a benzyl group, a methylated indole ring, and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-benzyl-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-20-12-15(14-9-5-6-10-16(14)20)19-17(21)18-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQQUPHHXIFASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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